Isoproterenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

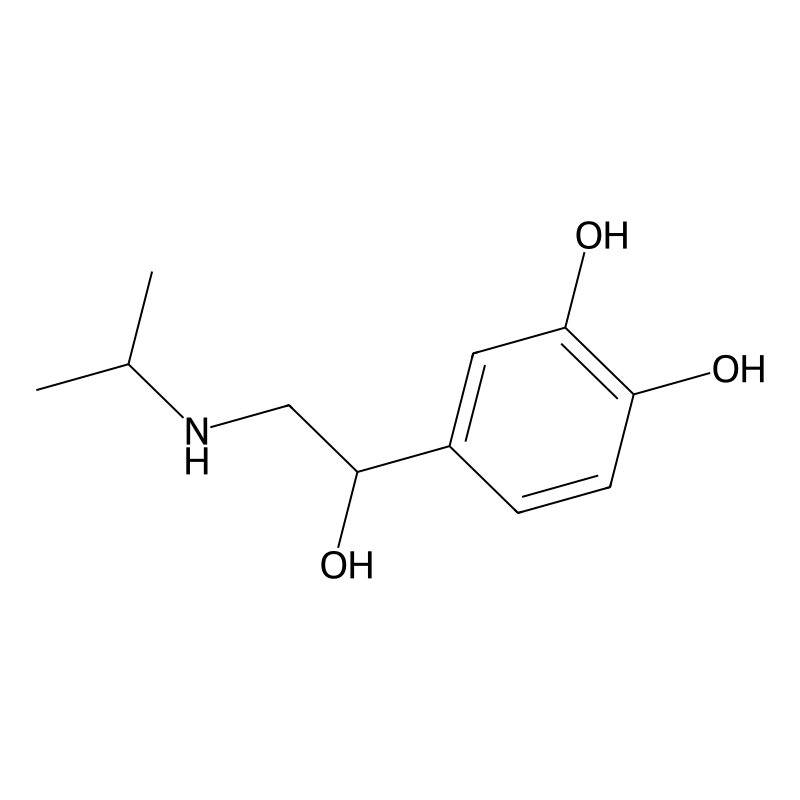

Isoproterenol, also known as isoprenaline, is a synthetic catecholamine and a non-selective beta-adrenergic agonist. Its chemical structure is characterized by the molecular formula CHNO and a molecular weight of approximately 211.26 g/mol . This compound serves as the N-isopropyl analogue of norepinephrine and epinephrine, which are naturally occurring catecholamines in the body. Isoproterenol is primarily used in medical settings to manage certain cardiac conditions due to its ability to stimulate beta-adrenergic receptors, leading to increased heart rate and bronchodilation .

Isoproterenol acts predominantly as an agonist for beta-1 and beta-2 adrenergic receptors. Activation of these receptors leads to several physiological effects:

- Beta-1 Adrenergic Receptors: Increase heart rate (positive chronotropic effect), enhance myocardial contractility (positive inotropic effect), and improve conduction velocity (positive dromotropic effect).

- Beta-2 Adrenergic Receptors: Cause relaxation of bronchial smooth muscle, leading to bronchodilation, and promote peripheral vasodilation .

Isoproterenol can be synthesized through various methods, typically involving the modification of existing catecholamine structures. One common synthetic route involves starting from norepinephrine or epinephrine and introducing an isopropyl group at the nitrogen atom. This process may involve several steps of alkylation and purification to achieve the desired compound in a racemic mixture of its enantiomers .

Isoproterenol is primarily used in clinical settings for:

- Cardiac Arrhythmias: It is administered for temporary management of bradycardia or heart block.

- Asthma Treatment: Due to its bronchodilatory effects, it helps relieve bronchospasm.

- Research: It serves as a tool in pharmacological studies investigating beta-adrenergic signaling pathways .

Isoproterenol interacts with various biological systems and can influence the pharmacodynamics of other drugs. For instance:

- Cardiovascular Drugs: It may potentiate the effects of other sympathomimetics or interact with antihypertensive medications.

- Adverse Effects: Overdose or excessive use can lead to tachycardia, palpitations, and arrhythmias due to its potent stimulatory effects on the heart .

Studies have shown that interactions with other medications can alter its metabolism and efficacy, necessitating careful monitoring during co-administration.

Isoproterenol shares structural similarities with several other compounds that act on adrenergic receptors. Here are some notable comparisons:

Uniqueness of Isoproterenol

Isoproterenol's uniqueness lies in its non-selective action across both beta receptor types, providing a dual mechanism that enhances cardiac output while also facilitating bronchodilation. Unlike norepinephrine and epinephrine, which exhibit more pronounced alpha receptor activity, isoproterenol's minimal alpha activity at therapeutic doses makes it particularly useful for managing specific cardiac conditions without significantly elevating blood pressure.

Beta-Adrenergic Receptor Binding Dynamics

Isoproterenol demonstrates complex binding dynamics with beta-adrenergic receptors, exhibiting differential affinities and functional responses across receptor subtypes [17]. The compound functions as a non-selective beta-adrenergic agonist, binding to both beta-1 and beta-2 adrenergic receptor subtypes with equal binding affinity under equilibrium conditions [17]. However, significant functional differences emerge in the formation of high-affinity ternary complexes with these receptor subtypes.

The binding affinity of isoproterenol for the high-affinity state of beta-2 adrenergic receptors demonstrates a markedly superior profile compared to beta-1 adrenergic receptors, with dissociation constants of 11.8 ± 3.1 nanomolar versus 61.7 ± 18.3 nanomolar respectively [17]. This approximately five-fold difference in high-affinity binding translates to enhanced functional coupling efficiency with beta-2 adrenergic receptors, resulting in approximately 50% greater adenylyl cyclase stimulation compared to beta-1 adrenergic receptors at submaximal concentrations [17].

Table 1: Isoproterenol Binding Properties to Beta-Adrenergic Receptor Subtypes

| Receptor Subtype | Binding Affinity (KH nM) | Functional Response | Citation |

|---|---|---|---|

| β1-adrenergic receptor | Same as β2-AR | Lower adenylyl cyclase stimulation | [17] |

| β2-adrenergic receptor | Same as β1-AR | ~50% higher adenylyl cyclase stimulation | [17] |

| β1-adrenergic receptor (high affinity state) | 61.7 ± 18.3 | Lower agonist affinity | [17] |

| β2-adrenergic receptor (high affinity state) | 11.8 ± 3.1 | Higher agonist affinity | [17] |

The molecular basis for isoproterenol binding involves extensive interactions within the orthosteric ligand-binding pocket of beta-adrenergic receptors [14]. Structural analysis reveals that isoproterenol coordinates with multiple conserved residues including Trp117, Thr118, Asp121, Val122, Val125, Phe201, Ser211, Ser215, Phe306, Asn310, Asn329, and Tyr333 using the Ballestero-Weinstein numbering system [14]. These interactions are shared across different ligands but contribute to the specific binding profile of isoproterenol.

The binding kinetics of isoproterenol demonstrate temperature-dependent characteristics, with high-affinity binding observable in short-time assays at physiological temperature or in equilibrium assays conducted at reduced temperatures [24]. At 37 degrees Celsius, prolonged incubation with isoproterenol converts receptors to a form with lower agonist affinity, indicating dynamic conformational changes in the receptor-ligand complex [24]. This phenomenon suggests that the native state of beta-adrenergic receptors maintains high binding affinity for isoproterenol, but sustained agonist exposure induces conformational alterations that reduce binding affinity [24].

G-Protein Coupled Receptor Signaling Pathways

Isoproterenol activation of beta-adrenergic receptors initiates complex G-protein coupled receptor signaling cascades involving multiple G-protein subtypes and downstream effectors [11] [19]. The primary signaling pathway involves coupling to stimulatory G-protein alpha-s subunits, but emerging evidence demonstrates that isoproterenol can also engage inhibitory G-protein alpha-i pathways under specific conditions [11] [19].

The classical Gs-mediated pathway represents the predominant signaling mechanism following isoproterenol binding [15]. Structural studies reveal that isoproterenol binding induces dramatic conformational changes in the beta-1 adrenergic receptor, including helix extension of transmembrane helix 5, outward 14 Angstrom shift of transmembrane helix 6, and inward 5 Angstrom rotation of transmembrane helix 7 [15]. These conformational alterations disrupt the salt bridge between Arg139 and Glu285 that stabilizes the inactive receptor state, creating space for G-protein accommodation and receptor stabilization [15].

Isoproterenol stimulation also activates dual G-protein signaling pathways involving both Gs and Gi proteins [11]. This dual activation mechanism requires protein kinase A-mediated phosphorylation of the beta-adrenergic receptor, which facilitates receptor coupling from Gs to Gi proteins [11]. The Gi-mediated pathway subsequently activates extracellular signal-regulated kinases through Gβγ subunits, Src family tyrosine kinases, Ras, and Raf-1 kinase [11]. This dual signaling mechanism contributes to isoproterenol-induced cardiomyocyte hypertrophy and represents a convergence point for multiple signaling cascades [11].

The G-protein coupling efficiency demonstrates significant dependence on receptor conformational states and accessory proteins [3]. Deep mutational scanning studies have identified specific residues critical for G-protein signaling, including structural motifs and molecular interfaces that modulate basal receptor activity [3]. The presence of a previously uncharacterized structural latch spanning the first two extracellular loops appears highly conserved across Class A G-protein coupled receptors and remains conformationally rigid in both inactive and active receptor states [3].

Compartmentalization of G-protein signaling represents a crucial mechanism for achieving signaling specificity following isoproterenol stimulation [16]. Beta-adrenergic receptors undergo agonist-dependent phosphorylation that facilitates β-arrestin binding, physically interdicting further G-protein coupling and leading to receptor desensitization [16]. This process represents one component of a larger regulatory system that includes receptor internalization and resensitization mechanisms mediated by protein phosphatase 2A in early endosomes [16].

Adenylate Cyclase Activation and cAMP Production

Isoproterenol-mediated activation of adenylyl cyclase represents a critical amplification step in beta-adrenergic signaling, involving multiple adenylyl cyclase isoforms with distinct regulatory properties and tissue distributions [37]. The conversion of adenosine triphosphate to cyclic adenosine monophosphate by adenylyl cyclase serves as the primary mechanism for signal transduction following isoproterenol binding to beta-adrenergic receptors [18].

Multiple adenylyl cyclase isoforms contribute to isoproterenol-stimulated cyclic adenosine monophosphate production in cardiac tissue, each exhibiting unique regulatory characteristics [37]. All nine transmembrane adenylyl cyclase isoforms respond to stimulatory G-protein alpha-s activation, but display differential sensitivity to additional regulatory inputs including calcium, G-protein βγ subunits, and protein kinase C [37]. This isoform diversity provides multiple mechanisms for fine-tuning cyclic adenosine monophosphate responses to isoproterenol stimulation.

Table 3: Adenylyl Cyclase Isoforms and Their Regulation

| Adenylyl Cyclase Isoform | Gs Stimulation | Additional Regulation | Cardiac Expression | Citation |

|---|---|---|---|---|

| AC1 | Yes | Ca2+/CaM stimulated, Gαi inhibited | CNS predominant | [37] |

| AC2 | Yes | Gβγ stimulated | Present | [37] |

| AC3 | Yes | Ca2+/CaM stimulated | CNS predominant | [37] |

| AC4 | Yes | Gβγ stimulated | Present | [37] |

| AC5 | Yes | Gαi inhibited, Ca2+ inhibited | Present | [37] |

| AC6 | Yes | Gαi inhibited, Ca2+ inhibited | Present | [37] |

| AC7 | Yes | Gβγ stimulated | Present | [37] |

| AC8 | Yes | Ca2+/CaM stimulated | CNS predominant | [37] |

| AC9 | Yes | Forskolin insensitive | Heart-specific for IKs | [33] |

Adenylyl cyclase type 9 demonstrates particular importance in cardiac isoproterenol signaling, representing the exclusive adenylyl cyclase isoform associated with specific potassium channel complexes [33]. Despite comprising less than 3% of total cardiac adenylyl cyclase activity, adenylyl cyclase type 9 deletion completely abolishes isoproterenol-stimulated KCNQ1 phosphorylation in vivo [33]. This isoform co-localizes with N-cadherin at intercalated disks and cell-cell junctions in cardiomyocytes, facilitating compartmentalized cyclic adenosine monophosphate signaling [33].

The structural basis of adenylyl cyclase activation by isoproterenol involves conformational changes in regions surrounding the forskolin binding site [18]. Cryo-electron microscopy structures reveal that adenylyl cyclase undergoes secondary structure rearrangements essential for activation, with multiple conformational states corresponding to different activation levels [18]. The interaction with stimulatory G-protein alpha-s subunits potentiates adenylyl cyclase activity through direct binding at specific interface regions [18].

Regulation of isoproterenol-stimulated cyclic adenosine monophosphate production involves complex feedback mechanisms that modulate both adenylyl cyclase activity and cyclic adenosine monophosphate degradation [4]. Pretreatment with isoproterenol markedly reduces the cyclic adenosine monophosphate-elevating effect of subsequent isoproterenol treatments, indicating adaptive regulation of the adenylyl cyclase system [4]. This adaptation involves both decreased beta-adrenergic receptor numbers and net decreases in adenylyl cyclase activity mediated by cyclic adenosine monophosphate-dependent mechanisms [4].

Protein Kinase A (PKA) Phosphorylation Cascade

Isoproterenol-stimulated cyclic adenosine monophosphate production activates protein kinase A through a well-characterized allosteric mechanism involving regulatory and catalytic subunit dissociation [32]. The activated protein kinase A subsequently phosphorylates numerous target proteins involved in cardiac excitation-contraction coupling, metabolic regulation, and gene transcription [32] [29].

The protein kinase A phosphorylation cascade demonstrates remarkable specificity through A-kinase anchoring protein-mediated compartmentalization [29]. These anchoring proteins target protein kinase A to distinct subcellular locations, ensuring precise phosphorylation of specific substrate proteins in response to isoproterenol stimulation [29]. Disruption of A-kinase anchoring protein-mediated targeting significantly alters both the magnitude and specificity of protein kinase A-dependent phosphorylation events [29].

Table 2: Major PKA Phosphorylation Targets Following Isoproterenol Stimulation

| Target Protein | Phosphorylation Site | Functional Effect | Citation |

|---|---|---|---|

| Ryanodine Receptor (RyR2) | Serine residues | Enhanced Ca2+ release | [6] |

| β-Adrenergic Receptor | Multiple serine residues | Receptor desensitization | [7] |

| Troponin I | Serine residues | Increased Ca2+ dissociation | [35] |

| Phospholamban | Serine 16 | Enhanced SERCA activity | [35] |

| Myosin Binding Protein C | Multiple sites | Enhanced contractility | [29] |

| L-type Calcium Channel | Multiple sites | Increased Ca2+ influx | [32] |

Isoproterenol enhances the phosphorylation of beta-adrenergic receptors by protein kinase A in an agonist-dependent manner [7] [12]. This receptor phosphorylation occurs at multiple serine residues and demonstrates a 2-3 fold increase in phosphorylation rate in the presence of isoproterenol [7]. The phosphorylated receptor can be completely dephosphorylated by high molecular weight phosphoprotein phosphatase, with the dephosphorylation rate also enhanced by isoproterenol treatment [7]. Receptor phosphorylation decreases the ability of the receptor to interact with stimulatory guanine nucleotide regulatory proteins by approximately 24%, representing a key mechanism of receptor desensitization [7].

The ryanodine receptor represents a critical protein kinase A target following isoproterenol stimulation, with phosphorylation directly correlating with the degree of cardiac dysfunction [6]. Systemic isoproterenol administration results in protein kinase A-mediated ryanodine receptor phosphorylation in vivo, demonstrating that circulating catecholamines can activate this phosphorylation pathway [6]. The ryanodine receptor exists within a macromolecular complex that includes both protein kinase A and phosphatases, allowing for dynamic regulation of phosphorylation state [6].

Phospholamban phosphorylation at serine 16 by protein kinase A represents the primary mechanism for enhancing sarcoplasmic reticulum calcium transport following isoproterenol stimulation [35] [38]. This phosphorylation disrupts inhibitory contacts at the transmembrane binding interface of the sarcoplasmic reticulum calcium ATPase-phospholamban complex [38]. The structural changes propagate to the enzyme active site, augmenting calcium transport capacity and contributing significantly to the accelerated relaxation observed with protein kinase A activation [35].

Downstream Molecular Effects and Signal Amplification

The downstream molecular effects of isoproterenol encompass extensive modifications of calcium handling, contractile protein function, and metabolic processes that collectively produce the characteristic physiological responses to beta-adrenergic stimulation [31] [32]. Signal amplification occurs through multiple mechanisms, including enzyme activation, phosphorylation cascades, and transcriptional regulation [27] [32].

Calcium signaling represents a primary target for isoproterenol-mediated signal amplification, with effects on multiple components of the excitation-contraction coupling system [31]. Isoproterenol enhances local calcium release in cardiac myocytes through increased coupling fidelity between L-type calcium channels and ryanodine receptors [31]. This enhancement manifests as increased probability of ryanodine receptor activation upon depolarization and increased amplitude of calcium sparks due to enhanced calcium release through local ryanodine receptors [31]. Additionally, isoproterenol decreases the first latency of calcium release with a characteristic voltage-dependent profile, demonstrating acceleration and synchronization of intracellular calcium release [31].

The regulation of sarcoplasmic reticulum calcium handling demonstrates complex dynamics following isoproterenol stimulation [34]. Phospholamban-sarcoplasmic reticulum calcium ATPase interactions remain largely intact during beat-to-beat calcium elevations, with only modest changes in binding affinity observed during prolonged calcium elevations or rapid pacing [34]. Isoproterenol treatment increases both the magnitude and rate of calcium transients while producing small but measurable decreases in phospholamban-sarcoplasmic reticulum calcium ATPase binding affinity [34]. These findings suggest that functional relief of sarcoplasmic reticulum calcium ATPase inhibition does not require complete dissociation of the regulatory complex [34].

Contractile protein modifications contribute significantly to isoproterenol-induced changes in cardiac performance [35]. Troponin I phosphorylation by protein kinase A increases the rate of calcium dissociation from myofilaments, contributing up to 14-18% of the lusitropic effect during maximal isometric contractions [35]. However, under conditions without external load, phospholamban phosphorylation mediates the entire relaxation-enhancing effect of beta-adrenergic activation [35]. This differential contribution highlights the load-dependent nature of contractile protein modifications in determining cardiac function [35].

Transcriptional regulation represents a longer-term component of isoproterenol signal amplification [32]. Protein kinase A-mediated phosphorylation of cyclic adenosine monophosphate response element-binding protein at serine 133 enhances binding to cyclic adenosine monophosphate response elements in promoter regions [32]. This leads to transcription of both pro-apoptotic genes including inducible cyclic adenosine monophosphate early repressor and Bim, as well as anti-apoptotic genes such as Bcl-2 [32]. The balance between these transcriptional programs contributes to the long-term cellular responses to isoproterenol stimulation [32].

Isoproterenol exhibits distinctive binding properties at the beta-1 adrenergic receptor that reflect its non-selective agonist activity. The compound demonstrates high affinity for beta-1 receptors across multiple experimental systems, with dissociation constants varying depending on the tissue source and experimental conditions [1] [2] [3].

In transfected Chinese hamster ovary cells expressing human beta-1 receptors, isoproterenol displays an equilibrium dissociation constant of approximately 191 nanomolar, with a corresponding half-maximal effective concentration of 191 nanomolar for cyclic adenosine monophosphate accumulation [1]. The kinetic analysis of isoproterenol binding to beta-1 receptors reveals a rapid association rate of 5.28 × 10^9 M^-1 min^-1 and a dissociation rate of 0.46 min^-1, yielding a calculated dissociation constant of 0.94 nanomolar [2]. This rapid association and relatively slow dissociation contribute to the compound's effective receptor occupancy.

Studies using human cardiac tissue demonstrate that isoproterenol exhibits higher binding affinity in membrane preparations from human heart, with a dissociation constant of 38 nanomolar for radioligand binding and an apparent affinity of 15 nanomolar for adenylate cyclase activation [4]. The difference between binding affinity and functional potency reflects the complex relationship between receptor occupancy and G protein-mediated signaling cascade activation.

The binding characteristics of isoproterenol at beta-1 receptors are influenced by guanine nucleotide availability. In the presence of guanosine triphosphate, the receptor exists primarily in its low-affinity state, with isoproterenol demonstrating weaker binding compared to conditions without guanine nucleotides [4]. This phenomenon reflects the conformational coupling between receptor, G protein, and effector systems that characterizes G protein-coupled receptor pharmacology.

Beta-2 Receptor Interaction Mechanisms

The interaction of isoproterenol with beta-2 adrenergic receptors involves multiple molecular mechanisms that contribute to its pharmacological activity. Isoproterenol demonstrates preferential binding to beta-2 receptors compared to beta-1 receptors, with approximately 4-fold higher potency at beta-2 receptors in functional assays [1]. The half-maximal effective concentration for isoproterenol at beta-2 receptors is 52.3 nanomolar, compared to 191 nanomolar at beta-1 receptors in the same experimental system [1].

The molecular basis of isoproterenol's interaction with beta-2 receptors involves specific amino acid residues within the transmembrane domains. Structural analyses indicate that isoproterenol forms hydrogen bonds with serine residues at positions 203, 204, and 207 in transmembrane domain 5, while the protonated amino group establishes an ionic interaction with aspartate 113 in transmembrane domain 3 [5]. The isopropyl substituent of isoproterenol provides additional hydrophobic contacts with tryptophan 109 and isoleucine 169, contributing to the compound's binding affinity and selectivity profile [5].

Isoproterenol induces conformational changes in beta-2 receptors that facilitate G protein coupling and signaling cascade activation. Fluorescence spectroscopy studies demonstrate that isoproterenol binding produces conformational changes around cysteine residues at positions 125 and 285 in transmembrane domains 3 and 6, respectively [6]. These conformational changes expose the fluorophore-labeled cysteine residues to a more polar environment, indicating receptor activation and the formation of the active receptor conformation.

The interaction of isoproterenol with beta-2 receptors involves receptor downregulation and trafficking mechanisms that vary with amino-terminal polymorphisms. Prolonged exposure to isoproterenol leads to receptor internalization and degradation, with the extent of downregulation depending on specific receptor variants [7]. Receptors containing arginine at position 16 undergo more extensive downregulation compared to those with glycine at this position, reflecting differential trafficking to lysosomal degradation pathways [7].

Selectivity Profiles and Receptor Subtype Affinity

Isoproterenol exhibits complex selectivity patterns across beta-adrenergic receptor subtypes that reflect both its synthetic design and inherent pharmacological properties. While traditionally characterized as a non-selective beta-adrenergic agonist, detailed pharmacological analysis reveals subtle but significant differences in its interactions with beta-1 and beta-2 receptor subtypes [1] [8].

In comparative binding studies, isoproterenol demonstrates 3.7-fold higher potency at beta-2 receptors compared to beta-1 receptors in transfected cell systems [1]. This selectivity ratio increases to approximately 4-fold when comparing functional responses, suggesting that the compound's selectivity extends beyond simple binding affinity to include differences in receptor-G protein coupling efficiency [1]. The molecular basis of this selectivity involves differences in the high-affinity ternary complex formation between receptor, agonist, and G protein.

The selectivity profile of isoproterenol varies significantly across tissue types and experimental conditions. In rat pulmonary artery preparations, isoproterenol exhibits 15-fold higher affinity for beta-1 receptors compared to beta-2 receptors in the same tissue [9]. This tissue-specific selectivity pattern reflects the influence of local microenvironments, receptor expression levels, and associated regulatory proteins on ligand-receptor interactions.

Functional studies demonstrate that isoproterenol's selectivity is not merely determined by binding affinity but also involves differential coupling to downstream signaling pathways. In transfected cells expressing equivalent levels of beta-1 and beta-2 receptors, isoproterenol exhibits higher coupling efficiency to adenylate cyclase through beta-2 receptors, with a 5-fold difference in the high-affinity ternary complex dissociation constants [1]. This difference in coupling efficiency contributes to the compound's functional selectivity profile.

The development of high-potency isoproterenol congeners has provided insights into the molecular determinants of receptor selectivity. Modifications of the isopropyl substituent, such as para-trifluoromethyl derivatives, yield compounds with 60-200 fold higher affinity for both beta-1 and beta-2 receptors while maintaining the selectivity profile of the parent compound [10]. These structure-activity relationships indicate that the selectivity determinants are distinct from the primary binding interactions.

Structural Basis of Receptor-Ligand Interactions

The structural basis of isoproterenol's interactions with beta-adrenergic receptors has been elucidated through crystallographic studies, computational modeling, and site-directed mutagenesis experiments. The compound binds within the orthosteric site formed by transmembrane domains 3, 5, 6, and 7, with specific molecular interactions that determine its pharmacological properties [11] [5].

Crystallographic analysis of isoproterenol bound to beta-1 adrenergic receptors reveals that the compound adopts a specific conformation within the binding pocket, with the catechol ring system positioned to form optimal hydrogen bonding interactions with serine residues [11]. The meta and para hydroxyl groups of the catechol ring establish hydrogen bonds with serine 211 and serine 215 in transmembrane domain 5, while the beta-hydroxyl group in the ethylamine side chain forms additional hydrogen bonds with asparagine 310 in transmembrane domain 6 [11].

The protonated amino group of isoproterenol forms a critical ionic interaction with aspartate 121 in transmembrane domain 3, providing the primary electrostatic anchor for the compound within the binding site [11]. This ionic interaction is essential for agonist activity, as demonstrated by mutagenesis studies showing that neutralization of this aspartate residue abolishes isoproterenol binding and functional activity.

The isopropyl substituent of isoproterenol provides hydrophobic interactions that contribute to binding affinity and selectivity. Computational analysis indicates that the isopropyl group makes van der Waals contacts with tryptophan 117, valine 122, and phenylalanine 201, creating a hydrophobic binding pocket that accommodates the bulky substituent [11]. These hydrophobic interactions are complemented by aromatic stacking interactions with phenylalanine 306 and phenylalanine 307 in transmembrane domain 6.

Structural comparisons between isoproterenol-bound and antagonist-bound receptor conformations reveal the conformational changes associated with receptor activation. The binding of isoproterenol induces an outward movement of transmembrane domain 6 by approximately 14 Angstroms, measured at the alpha-carbon of glutamate 285 [12]. This conformational change creates the intracellular cavity necessary for G protein binding and represents the structural basis of receptor activation.

Trace Amine-Associated Receptor 1 Effects

Recent investigations have revealed that isoproterenol interacts with Trace Amine-Associated Receptor 1, expanding the pharmacological profile of this compound beyond its established beta-adrenergic effects [13]. This interaction represents a previously unrecognized mechanism through which isoproterenol may modulate neurotransmitter systems and physiological responses.

Isoproterenol functions as an agonist at Trace Amine-Associated Receptor 1, with demonstrated activity in transfected cell systems expressing human Trace Amine-Associated Receptor 1 [13]. The compound's activity at this receptor involves activation of G protein-coupled signaling pathways, particularly the adenylate cyclase-cyclic adenosine monophosphate pathway, similar to its effects at beta-adrenergic receptors. The molecular basis of this interaction involves binding to the orthosteric site of Trace Amine-Associated Receptor 1, though the specific structural determinants differ from those governing beta-adrenergic receptor binding.

The pharmacological significance of isoproterenol's effects at Trace Amine-Associated Receptor 1 relates to the receptor's role in modulating dopaminergic and serotonergic neurotransmission. Trace Amine-Associated Receptor 1 activation produces inhibitory effects on dopaminergic neurons in the ventral tegmental area and serotonergic neurons in the dorsal raphe nucleus [14]. These effects involve activation of G protein-coupled inwardly-rectifying potassium channels, leading to membrane hyperpolarization and reduced neuronal firing rates.

The interaction between isoproterenol and Trace Amine-Associated Receptor 1 involves cross-talk with other neurotransmitter systems, particularly the modulation of monoamine autoreceptor function. Studies demonstrate that Trace Amine-Associated Receptor 1 activation influences the desensitization kinetics of dopamine D2 autoreceptors and serotonin 5-HT1A autoreceptors [14]. This cross-talk mechanism allows isoproterenol to exert indirect effects on dopaminergic and serotonergic signaling through Trace Amine-Associated Receptor 1-mediated modulation of autoreceptor function.

The structural basis of isoproterenol's interaction with Trace Amine-Associated Receptor 1 involves similarities in the ligand-binding region compared to other aminergic receptors. Comparative structural analysis indicates that Trace Amine-Associated Receptor 1 shares significant amino acid similarity in the ligand-binding domain with beta-adrenergic receptors, particularly in the transmembrane regions [15]. This structural homology explains the ligand promiscuity of Trace Amine-Associated Receptor 1 and its ability to bind compounds originally designed for other aminergic receptors.

Physical Description

XLogP3

LogP

1.4

Melting Point

170.5 °C

170.5°C

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

Isoproterenol is a synthetic catechol compound and potent beta adrenergic agonist with peripheral vasodilator, bronchodilator, and cardiac stimulating properties. Isoproterenol exerts its effect on the beta-1 adrenergic receptors in the myocardium, thereby increasing heart rate and cardiac output. In addition, isoproterenol acts on beta-2 adrenergic receptors in bronchiolar and vascular smooth muscle, thereby causing smooth muscle relaxation.

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01C - Cardiac stimulants excl. cardiac glycosides

C01CA - Adrenergic and dopaminergic agents

C01CA02 - Isoprenaline

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03A - Adrenergics, inhalants

R03AB - Non-selective beta-adrenoreceptor agonists

R03AB02 - Isoprenaline

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03C - Adrenergics for systemic use

R03CB - Non-selective beta-adrenoreceptor agonists

R03CB01 - Isoprenaline

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Pictograms

Irritant

Other CAS

114-45-4

Wikipedia

Biological Half Life

Use Classification

Pharmaceuticals

Dates

Mitochondrion as a Target of Astaxanthin Therapy in Heart Failure

Olga Krestinina, Yulia Baburina, Roman KrestininPMID: 34360729 DOI: 10.3390/ijms22157964

Abstract

Mitochondria are considered to be important organelles in the cell and play a key role in the physiological function of the heart, as well as in the pathogenesis and development of various heart diseases. Under certain pathological conditions, such as cardiovascular diseases, stroke, traumatic brain injury, neurodegenerative diseases, muscular dystrophy, etc., mitochondrial permeability transition pore (mPTP) is formed and opened, which can lead to dysfunction of mitochondria and subsequently to cell death. This review summarizes the results of studies carried out by our group of the effect of astaxanthin (AST) on the functional state of rat heart mitochondria upon direct addition of AST to isolated mitochondria and upon chronic administration of AST under conditions of mPTP opening. It was shown that AST exerted a protective effect under all conditions. In addition, AST treatment was found to prevent isoproterenol-induced oxidative damage to mitochondria and increase mitochondrial efficiency. AST, a ketocarotenoid, may be a potential mitochondrial target in therapy for pathological conditions associated with oxidative damage and mitochondrial dysfunction, and may be a potential mitochondrial target in therapy for pathological conditions.A Case of J Wave Syndrome Due to Severe Hypercalcemia with Ventricular Fibrillation Storm and Successful Treatment of Isoproterenol Infusion

Masayuki Shiozaki, Masataka Sumiyoshi, Haruna Tabuchi, Hidemori Hayashi, Hiroshi Tamura, Kenji Inoue, Tohru MinaminoPMID: 34334584 DOI: 10.1536/ihj.20-798

Abstract

A case of J wave syndrome with ventricular fibrillation (VF) storm and severe hypercalcemia due to primary hyperparathyroidism is presented. VF storm subsided with an isoproterenol infusion. Prominent J waves and a Brugada-like electrocardiogram pattern disappeared after parathyroidectomy. Ventricular tachyarrhythmia was not induced during an electrophysiological study. The patient remained asymptomatic up to the 12-month follow-up.GPCR-ErbB transactivation pathways and clinical implications

Srikanth Palanisamy, Carolyn Xue, Shun Ishiyama, Sathyamangla Venkata Naga Prasad, Kathleen GabrielsonPMID: 34303814 DOI: 10.1016/j.cellsig.2021.110092

Abstract

Cell surface receptors including the epidermal growth factor receptor (EGFR) family and G-protein coupled receptors (GPCRs) play quintessential roles in physiology, and in diseases, including cardiovascular diseases. While downstream signaling from these individual receptor families has been well studied, the cross-talk between EGF and GPCR receptor families is still incompletely understood. Including members of both receptor families, the number of receptor and ligand combinations for unique interactions is vast, offering a frontier of pharmacologic targets to explore for preventing and treating disease. This molecular cross-talk, called receptor transactivation, is reviewed here with a focus on the cardiovascular system featuring the well-studied GPCR receptors, but also discussing less-studied receptors from both families for a broad understanding of context of expansile interactions, repertoire of cellular signaling, and disease consequences. Attention is given to cell type, level of chronicity, and disease context given that transactivation and comorbidities, including diabetes, hypertension, coronavirus infection, impact cardiovascular disease and health outcomes.Release of secretory immunoglobulin A by submandibular gland via β adrenergic receptor stimulation

Ken Okabayashi, Yuki Wakao, Takanori NaritaPMID: 34274846 DOI: 10.1016/j.archoralbio.2021.105209

Abstract

Secretory immunoglobulin A (sIgA) is important for mucosal immunity due to the inhibition of pathogen infection. The submandibular gland is known to secrete more sIgA than the parotid and sublingual glands. In this study, we focused on the relationship between the secretion of accumulated intracellular sIgA and β-adrenergic receptor stimulation, and clarified the autonomic regulatory mechanism of sIgA secretion in submandibular gland cells using dispersed gland cells.Sprague-Dawley rats (male, 6 weeks old, 200-250 g) were euthanized and their submandibular glands were removed. Dispersed submandibular gland cells placed in Krebs-Ringer-Bicarbonate solution were stimulated by autonomic nerve agonists. The concentration of secreted sIgA was measured using a rat IgA ELISA kit. The results were analysed using ANOVA and Tukey's test.

Cells stimulated with the non-selective β-adrenoreceptor agonist, isoprenaline, secreted significantly more sIgA compared with the unstimulated control. The β2-adrenoreceptor agonist, fenoterol, caused significantly more sIgA secretion than the control, and more sIgA secretion than the β1-adrenoreceptor agonist, xamoterol. sIgA secretion by isoprenaline stimulation was dose dependent. Inhibition of the β receptor by propranolol completely blocked sIgA secretion following isoprenaline stimulation.

Stimulation of β receptors could result in more secretion of intracellularly accumulated sIgA compared with stimulation of other autonomic receptors in the autonomic modulation of mucosal immunity.

Compound Danshen Dripping Pill inhibits doxorubicin or isoproterenol-induced cardiotoxicity

Ke Feng, Yuxin Liu, Jia Sun, Chunlai Zhao, Yajun Duan, Wenjia Wang, Kaijing Yan, Xijun Yan, He Sun, Yunhui Hu, Jihong HanPMID: 34311530 DOI: 10.1016/j.biopha.2021.111531

Abstract

Heart failure (HF) is the advanced heart disease with high morbidity and mortality. Compound DanShen Dripping Pill (CDDP) is a widely used Traditional Chinese Medicine for cardiovascular disease treatment. Herein, we investigated if CDDP can protect mice against doxorubicin (DOX) or isoprenaline (ISO)-induced HF. After 3 days feeding of normal chow containing CDDP, mice were started DOX or ISO treatment for 4 weeks or 18 days. At the end of treatment, mice were conducted electrocardiogram and echocardiographic test. Blood and heart samples were determined biochemical parameters, myocardial structure and expression of the related molecules. CDDP normalized DOX/ISO-induced heart weight changes, HF parameters and fibrogenesis. The DOX/ISO-impaired left ventricular ejection fraction and fractional shortening were restored by CDDP. Mechanistically, CDDP blocked DOX/ISO-inhibited expression of antioxidant enzymes and DOX/ISO-induced expression of pro-fibrotic molecules, inflammation and cell apoptosis. Additional DOX/ISO-impaired targets in cardiac function but protected by CDDP were identified by RNAseq, qRT-PCR and Western blot. In addition, CDDP protected cardiomyocytes against oxygen-glucose deprivation-induced injuries. Taken together, our study shows that CDDP can protect against myocardial injuries in different models, suggesting its potential application for HF treatment.Liquiritigenin attenuates isoprenaline‑induced myocardial fibrosis in mice through the TGF‑β1/Smad2 and AKT/ERK signaling pathways

Li Li, Hui Fang, Yong-Hong Yu, Shan-Xin Liu, Zhi-Qiang YangPMID: 34328199 DOI: 10.3892/mmr.2021.12326

Abstract

Myocardial fibrosis is a pathological process characterized by excessive accumulation of extracellular matrix in myocardial interstitial spaces. Myocardial fibrosis is a fundamental process in ventricular remodeling and a primary contributor to the progression of heart failure. Liquiritigenin (LQ) is a flavanone compound with anti‑oxidative, anti‑carcinogenic, anti‑inflammatory and estrogenic properties. The present study aimed to investigate the regulatory potential of LQ treatment in a mouse model of isoprenaline (ISO)‑induced cardiac fibrosis and in cultured H9C2 cardiomyocytes stimulated with angiotensin II (Ang II). The treatment of ISO‑induced mice with LQ significantly decreased the levels of cardiac injury‑related proteins in the serum and ECM accumulation in mouse heart tissues. LQ treatment also effectively alleviated cardiac dysfunction in ISO‑treated mice. Further analyses revealed that LQ inhibited ISO‑induced collagen formation and activation of the transforming growth factor‑β1 (TGF‑β1)/Smad2 and protein kinase B (AKT)/extracellular signal‑regulated kinase (ERK) signaling pathways. As a major pathological event in myocardial fibrosis, the apoptosis of cardiomyocytes has been considered a key mechanism contributing to impaired left ventricle performance. The pretreatment of rat cardiomyocytes with LQ significantly reduced the apoptosis of H9C2 cells, and inhibited Ang II‑induced activation of the TGF‑β1/Smad2 and AKT/ERK pathways. In conclusion, the present study revealed that LQ ameliorated ISO‑induced myocardial fibrosis in mice and inhibited the apoptosis of cardiomyocytesby inhibiting the TGF‑β1/Smad2 and AKT/ERK signaling pathways. These results suggested the anti‑fibrotic and cardioprotective potential of LQ in fibrosis, thus supporting the use of LQ for the management of cardiomyocyte injury and myocardial fibrosis in patients with cardiac diseases.

Mouse strain-specific responses of mitochondrial respiratory function and cardiac hypertrophy to isoproterenol treatment

Shuang-Ling Li, Shun Wang, Yuan He, Di Zheng, Jian Lyu, Ning-Ning Guo, Ying-Ying Guo, Li-Li Li, Ming-Xia Fan, Zhi-Hua WangPMID: 34230947 DOI:

Abstract

Cardiac hypertrophy is a common pathological process of various cardiovascular diseases and eventually develops into heart failure. This paper was aimed to study the different pathological characteristics exhibited by different mouse strains after hypertrophy stimulation. Two mouse strains, A/J and FVB/nJ, were treated with isoproterenol (ISO) by osmotic pump to induce cardiac hypertrophy. Echocardiography was performed to monitor heart morphology and function. Mitochondria were isolated from hearts in each group, and oxidative phosphorylation function was assayed in vitro. The results showed that both strains showed a compensatory enhancement of heart contractile function after 1-week ISO treatment. The A/J mice, but not the FVB/nJ mice, developed significant cardiac hypertrophy after 3-week ISO treatment as evidenced by increases in left ventricular posterior wall thickness, heart weight/body weight ratio, cross sectional area of cardiomyocytes and cardiac hypertrophic markers. Interestingly, the heart from A/J mice contained higher mitochondrial DNA copy number compared with that from FVB/nJ mice. Functionally, the mitochondria from A/J mice displayed faster Oconsumption at state III with either complex I substrates or complex II substrate, compared with those from FVB/nJ mice. ISO treatment did not affect mitochondrial respiratory control rate (RCR), but significantly suppressed the ADP/O ratio generated from the complex II substrate in both strains. The ADP/O ratio generated from the complex I substrates in A/J mice declined by 50% after ISO treatment, whereas FVB/nJ mice were not affected. These results suggest that, compared with FVB/nJ mice, A/J mice possesses a poor integrity of mitochondrial respiratory chain that might contribute to its vulnerability to ISO-induced cardiac hypertrophy.

CaMKII inhibition has dual effects on spontaneous Ca

Mani Sadredini, Marie Haugsten Hansen, Michael Frisk, William E Louch, Stephan E Lehnart, Ivar Sjaastad, Mathis Korseberg StokkePMID: 34270372 DOI: 10.1152/ajpheart.00011.2021

Abstract

In conditions with abnormally increased activity of the cardiac ryanodine receptor (RyR2), Ca/calmodulin-dependent protein kinase II (CaMKII) can contribute to a further destabilization of RyR2 that results in triggered arrhythmias. Therefore, inhibition of CaMKII in such conditions has been suggested as a strategy to suppress RyR2 activity and arrhythmias. However, suppression of RyR2 activity can lead to the development of arrhythmogenic Ca

alternans. The aim of this study was to test whether the suppression of RyR2 activity caused by inhibition of CaMKII increases propensity for Ca

alternans. We studied spontaneous Ca

release events and Ca

alternans in isolated left ventricular cardiomyocytes from mice carrying the gain-of-function RyR2 mutation RyR2-R2474S and from wild-type mice. CaMKII inhibition by KN-93 effectively decreased the frequency of spontaneous Ca

release events in RyR2-R2474S cardiomyocytes exposed to the β-adrenoceptor agonist isoprenaline. However, KN-93-treated RyR2-R2474S cardiomyocytes also showed increased propensity for Ca

alternans and increased Ca

alternans ratio compared with both an inactive analog of KN-93 and with vehicle-treated controls. This increased propensity for Ca

alternans was explained by prolongation of Ca

release refractoriness. Importantly, the increased propensity for Ca

alternans in KN-93-treated RyR2-R2474S cardiomyocytes did not surpass that of wild type. In conclusion, inhibition of CaMKII efficiently reduces spontaneous Ca

release but promotes Ca

alternans in RyR2-R2474S cardiomyocytes with a gain-of-function RyR2 mutation. The dominant effect in RyR2-R2474S is to reduce spontaneous Ca

release, which supports this intervention as a therapeutic strategy in this specific condition. However, future studies on CaMKII inhibition in conditions with increased propensity for Ca

alternans should include investigation of both phenomena.

Genetically increased RyR2 activity promotes arrhythmogenic Ca

release. Inhibition of CaMKII suppresses RyR2 activity and arrhythmogenic Ca

release. Suppression of RyR2 activity prolongs refractoriness of Ca

release. Prolonged refractoriness of Ca

release leads to arrhythmogenic Ca

alternans. CaMKII inhibition promotes Ca

alternans by prolonging Ca

release refractoriness.

Response of the periodontal tissues to β-adrenergic stimulation

Renata Mendonça Moraes, Florent Elefteriou, Ana Lia AnbinderPMID: 34186048 DOI: 10.1016/j.lfs.2021.119776

Abstract

Stimulation of β-adrenergic receptors (βAR) in osteoblasts by isoproterenol (ISO) was shown to induce Vascular Endothelial Growth Factor (VEGF) and angiogenesis in long bones. We thus aimed to determine the vascular response of mandibular tissues to βAR stimulation regarding blood vessel formation.Six-week-old wild-type C57BL6 female mice received daily intraperitoneal injections of ISO or phosphate buffered saline (PBS) for 1 month. Hemimandibles and tibias were collected for immunolocalization of endomucin, tyrosine hydroxylase (TH), neuropeptide Y (NPY) and norepinephrine transporter (NET). Moreover, Vegfa, Il-1 β, Il-6, Adrb2 and Rankl mRNA expression was assessed in mandibles and tibias 2 h after PBS or ISO treatment.

Despite similar sympathetic innervation and Adrb2 expression between mandibular tissues and tibias, with TH and NPY+ nerve fibers distributed around blood vessels, ISO treatment did not increase endomucin+ vessel area or the total number of endomucin+ vessels in any of the regions investigated (alveolar bone, periodontal ligament, and dental pulp). Consistent with these results, the expression of Vegfα, Il-6, Il-1β, and Rankl in the mandibular molar region did not change following ISO administration. We detected high expression of NET by immunofluorescence in mandible alveolar osteoblasts, osteocytes, and periodontal ligament fibroblasts, in addition to significantly higher Net expression by qPCR compared to the tibia from the same animals.

These findings indicate a differential response to βAR agonists between mandibular and tibial tissues, since the angiogenic potential of sympathetic outflow observed in long bones is absent in periodontal tissues.

Importance of the renal ion channel TRPM6 in the circadian secretion of renin to raise blood pressure

Yosuke Funato, Daisuke Yamazaki, Daisuke Okuzaki, Nobuhiko Yamamoto, Hiroaki MikiPMID: 34140503 DOI: 10.1038/s41467-021-24063-2

Abstract

Blood pressure has a daily pattern, with higher values in the active period. Its elevation at the onset of the active period substantially increases the risk of fatal cardiovascular events. Renin secretion stimulated by renal sympathetic neurons is considered essential to this process; however, its regulatory mechanism remains largely unknown. Here, we show the importance of transient receptor potential melastatin-related 6 (TRPM6), a Mg-permeable cation channel, in augmenting renin secretion in the active period. TRPM6 expression is significantly reduced in the distal convoluted tubule of hypotensive Cnnm2-deficient mice. We generate kidney-specific Trpm6-deficient mice and observe a decrease in blood pressure and a disappearance of its circadian variation. Consistently, renin secretion is not augmented in the active period. Furthermore, renin secretion after pharmacological activation of β-adrenoreceptor, the target of neuronal stimulation, is abrogated, and the receptor expression is decreased in renin-secreting cells. These results indicate crucial roles of TRPM6 in the circadian regulation of blood pressure.